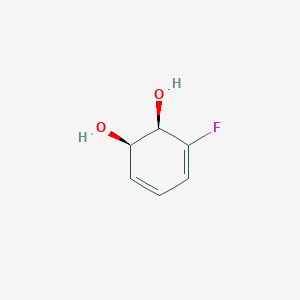![molecular formula C12H11NOS B14411317 2-[(Benzenesulfinyl)methyl]pyridine CAS No. 81850-98-8](/img/structure/B14411317.png)
2-[(Benzenesulfinyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfinyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by passing the reactants through a reactor packed with a suitable catalyst under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfinyl)methyl]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyridines
Aplicaciones Científicas De Investigación
2-[(Benzenesulfinyl)methyl]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions . Additionally, the compound’s sulfinyl group can undergo redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.
2-(Phenylsulfinyl)pyridine: Similar structure but with a phenylsulfinyl group instead of a benzenesulfinyl group.
2-(Benzenesulfonyl)pyridine: Contains a benzenesulfonyl group, which is a fully oxidized form of the sulfinyl group.
Uniqueness
2-[(Benzenesulfinyl)methyl]pyridine is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets and can be modified to enhance the compound’s reactivity and selectivity in various applications .
Propiedades
Número CAS |
81850-98-8 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-(benzenesulfinylmethyl)pyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-9H,10H2 |
Clave InChI |
VOLUOKCWFYPQDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


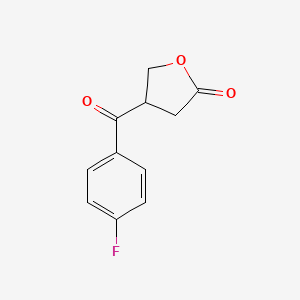
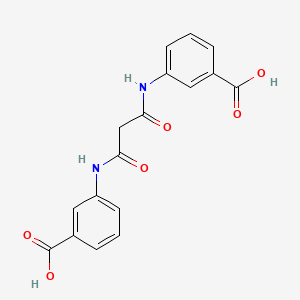
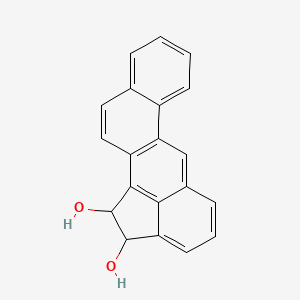
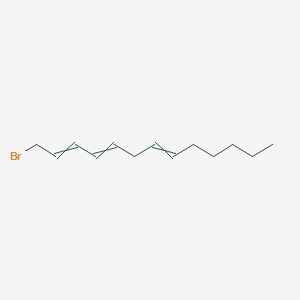
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
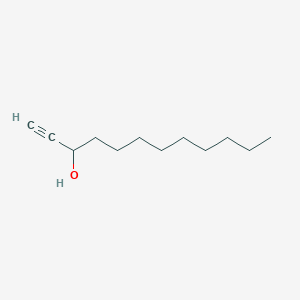
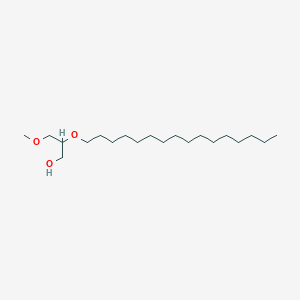
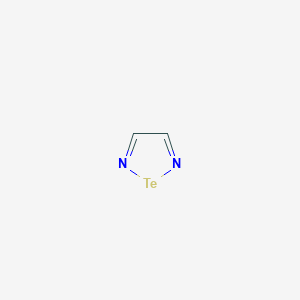
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

